Home > Products > Screening Compounds P33457 > Galili antigen heptaose
Galili antigen heptaose -

Galili antigen heptaose

Catalog Number: EVT-1507810
CAS Number:
Molecular Formula: C12H22O11
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The Galili antigen is synthesized by the enzyme α1,3-galactosyltransferase, which catalyzes the addition of galactose to N-acetyllactosamine chains on glycoproteins and glycolipids. This antigen is abundant in various mammalian species but absent in humans and other catarrhines due to the evolutionary loss of the GGTA1 gene responsible for its synthesis. The classification of this compound falls under carbohydrate antigens, specifically as a type of oligosaccharide.

Synthesis Analysis

Methods and Technical Details

The synthesis of Galili antigen heptaose can be achieved through several methods, including enzymatic and chemical approaches. One notable method involves using α1,3-galactosyltransferase in conjunction with uridine diphosphate galactose as a substrate. This enzymatic reaction occurs in the trans-Golgi apparatus of cells and results in the formation of the trisaccharide structure Galα1-3Galβ1-4GlcNAc-R.

Key Steps in Synthesis:

  1. Substrate Preparation: N-acetyllactosamine or related disaccharides are prepared for glycosylation.
  2. Enzymatic Reaction: The α1,3-galactosyltransferase enzyme facilitates the transfer of galactose from uridine diphosphate galactose to the acceptor substrate.
  3. Purification: The resultant glycan structures are purified using techniques such as affinity chromatography or high-performance liquid chromatography.
Molecular Structure Analysis

Structure and Data

The molecular structure of Galili antigen heptaose can be represented as:

Gal 1 3Gal 1 4GlcNAc\text{Gal 1 3Gal 1 4GlcNAc}

This structure indicates that it consists of a terminal galactose linked to another galactose and an N-acetylglucosamine moiety. The α(1,3) linkage is critical for its recognition by anti-Gal antibodies.

Structural Characteristics:

  • Molecular Weight: Varies depending on the specific glycan structure.
  • Linkages: The presence of α(1,3) and β(1,4) linkages are essential for biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Galili antigen heptaose participates in various biochemical reactions, primarily involving its interaction with antibodies. The primary reaction includes binding with anti-Gal antibodies present in human serum. This interaction can lead to agglutination or complement activation, resulting in immune responses.

Notable Reactions:

  • Antibody Binding: The binding affinity varies; studies show that the trisaccharide form has a higher affinity for anti-Gal antibodies compared to its disaccharide counterpart.
  • Enzymatic Hydrolysis: Enzymes such as neuraminidase can modify glycan structures, exposing underlying epitopes for antibody recognition.
Mechanism of Action

Process and Data

The mechanism by which Galili antigen heptaose exerts its effects primarily involves immune recognition. When introduced into a human host (e.g., during organ transplantation), it is recognized as foreign due to the absence of this antigen in human cells.

Mechanism Steps:

  1. Recognition by Immune System: Human B cells detect the presence of Galili antigen heptaose.
  2. Antibody Production: Activation leads to the production of immunoglobulin M antibodies against the antigen.
  3. Immune Response: These antibodies can mediate complement activation or opsonization leading to cell lysis or phagocytosis.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Galili antigen heptaose exhibits several physical and chemical properties relevant to its biological function:

  • Solubility: Generally soluble in aqueous solutions due to its carbohydrate nature.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: Reacts with specific antibodies leading to agglutination or immune complex formation.

Relevant Data:

  • pH Stability Range: Typically stable between pH 5 to 8.
  • Molecular Interactions: Strong interactions with anti-Gal antibodies have been quantified using enzyme-linked immunosorbent assays.
Applications

Scientific Uses

Galili antigen heptaose has several applications in scientific research and medicine:

  • Xenotransplantation Research: Understanding its role helps improve organ transplant success rates from non-human sources by developing strategies to mitigate immune rejection.
  • Vaccine Development: Its structure can be used in designing vaccines that elicit specific immune responses against pathogens expressing similar glycan structures.
  • Immunological Studies: Provides insights into antibody-antigen interactions and mechanisms underlying autoimmune responses.
Introduction to Galili Antigen Heptaose

Definition and Structural Classification of α-Gal Epitopes

The Galili antigen heptaose is defined by the canonical structure:Galα1-3Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4GlcThis configuration positions the terminal Galα1-3Gal disaccharide (the minimal α-Gal epitope) on a pentasaccharide backbone derived from poly-N-acetyllactosamine (LacNAc; Galβ1-4GlcNAc) repeats [3] [5] [7]. The α1-3 linkage between the terminal and subterminal galactose residues distinguishes it from human blood group B antigen (Galα1-3[Fucα1-2]Galβ-R), which differs only by an α1-2-linked fucose on the penultimate galactose [5] [7].

Table 1: Structural Features of Key α-Gal-Containing Glycans

Glycan NameCore StructureBackbone/LinkerBiosynthetic Origin
Galili antigen heptaoseGalα1-3Galβ1-4GlcNAc--β1-3Galβ1-4GlcNAcβ1-3Galβ1-4GlcExtended poly-LacNAc chain
Minimal α-Gal epitopeGalα1-3Galβ1-4GlcNAc-RVariable (glycoprotein/glycolipid)α1,3GT action on type 2 N-acetyllactosamine
Blood group B antigenGalα1-3[Fucα1-2]Galβ-RGlycolipid/glycoproteinABO(B) enzyme transfer
iGb3 glycolipidGalα1-3Galβ1-4Glcβ1-CerCeramide lipid anchoriGb3 synthase (minor pathway)

Synthesis occurs in the Golgi apparatus via the glycosyltransferase α1,3-galactosyltransferase (α1,3GT, GGTA1 product). This enzyme transfers galactose from UDP-galactose to N-acetyllactosamine (Galβ1-4GlcNAc-R) acceptors on glycoproteins and glycolipids [3] [7]. The heptasaccharide’s extended backbone facilitates multivalent interactions with antibodies and lectins, enhancing its immunogenicity compared to shorter α-Gal epitopes [5] [10].

Historical Discovery and Nomenclature of Galili Antigen Heptaose

The discovery timeline reflects incremental characterization:

  • 1984–1985: Immunologist Uri Galili identified a naturally occurring human antibody reacting with rabbit erythrocyte membranes. This antibody, termed anti-Gal, bound an epitope absent on human cells but ubiquitous in non-primate mammals [3] .
  • 1988: Biochemical analysis revealed the minimal epitope as Galα1-3Galβ1-4GlcNAc-R (triasccharide). However, affinity studies indicated higher-avidity binding to longer glycans, suggesting physiological relevance of extended epitopes like the heptaose [3] [7].
  • 1990s: The term "Galili antigen" was coined to honor the discoverer. "Heptaose" specifies the seven-sugar backbone identified in major glycoprotein carriers like bovine thyroglobulin and murine laminin [3] [10].
  • 2000s: Genomic analyses confirmed inactivation of the GGTA1 gene in ancestral primates (~28 MYA), explaining the absence of α-Gal synthesis in humans and the consequent universal presence of anti-Gal antibodies [3] .

Table 2: Key Enzymes in α-Gal Epitope Biosynthesis

EnzymeGeneCatalytic FunctionTissue ExpressionSubcellular Localization
α1,3-GalactosyltransferaseGGTA1Transfers Galα1-3 to Galβ1-4GlcNAc-RUbiquitous (mammals*)Golgi apparatus
iGb3 synthaseA3GALT2Synthesizes Galα1-3Galβ1-4Glcβ1-Cer (glycolipid)Limited (kidney, brain**)Golgi apparatus
β1,4-N-acetylglucosaminyltransferaseB4GALTGenerates LacNAc (Galβ1-4GlcNAc) acceptorUbiquitousGolgi apparatus

  • Inactivated in humans/apes/Old World monkeys* *Activity debated in humans

The heptaose’s nomenclature adheres to IUPAC carbohydrate conventions:α-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-β-N-acetyl-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-β-N-acetyl-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose [3] .

Biological Significance in Glycobiology and Immunology

The biological impact of the Galili antigen heptaose spans three domains:

  • Xenoreactive Immune Recognition:
  • Anti-Gal antibodies (IgG/IgM/IgA) constitute ~1% of circulating immunoglobulins in humans, sustained by stimulation from gastrointestinal microbiota expressing α-Gal [3] [4] [8].
  • The heptaose’s multivalent presentation enables high-avidity binding to anti-Gal, triggering complement-mediated lysis of xenograft endothelial cells. This mechanism underlies hyperacute rejection of porcine organs transplanted into humans [3] [7] .
  • α-Gal Syndrome (AGS) Pathogenesis:
  • Tick bites (Amblyomma, Ixodes) introduce α-Gal-containing glycoproteins/glycolipids (including heptaose-bearing compounds) into the skin. This induces IgE class-switching in B cells, generating anti-α-Gal IgE [5] .
  • Upon ingestion of red meat (rich in heptaose-modified proteins like laminin), IgE-bound mast cells degranulate, causing delayed anaphylaxis (3–6 hours post-exposure). The delay correlates with glycolipid digestion kinetics [5] [6] [8].
  • Evolutionary Immunology and Host Defense:
  • Loss of α-Gal synthesis in ancestral primates may have conferred selective advantage against enveloped viruses and Plasmodium spp. expressing α-Gal, as anti-Gal antibodies opsonize pathogens [3] .
  • The structural mimicry between α-Gal (Galα1-3Galβ1-4GlcNAc-R) and blood group B antigen (Galα1-3[Fucα1-2]Galβ-R) explains tolerance in blood group B/AB individuals, who show reduced AGS incidence due to clonal deletion of anti-Gal B-cells reactive to B-like epitopes [5] [7] .

Table 3: Milestones in Understanding the Galili Antigen Heptaose

YearDiscoveryKey Researchers/TeamsSignificance
1984–1985Identification of anti-Gal antibody in humansUri GaliliFirst evidence of systemic anti-carbohydrate immunity
1988Structural elucidation of minimal α-Gal epitopeGalili et al.Defined core ligand for anti-Gal
1993Characterization of heptasaccharide carriersThall, Galili et al.Revealed extended epitopes enhance immunogenicity
2002GGTA1 pseudogene characterization in humansLarsen, Galili et al.Explained evolutionary loss of α-Gal synthesis
2009Link between tick bites and meat allergyVan Nunen, Platts-Mills et al.Established environmental sensitization route
2020Heptaose role in anti-viral immunitySingh et al.Proposed α-Gal loss enhanced sepsis resistance

The heptaose’s role extends to biotechnological applications:

Properties

Product Name

Galili antigen heptaose

Molecular Formula

C12H22O11

Synonyms

Galα1-3[Galβ1-4GlcNAcβ1-3]2Galβ1-4Glc

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.